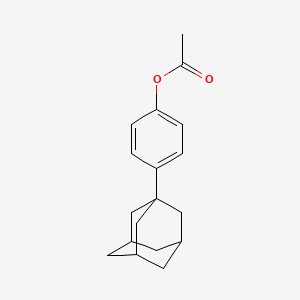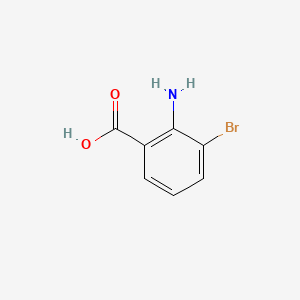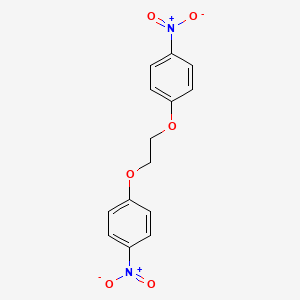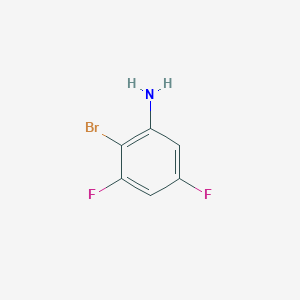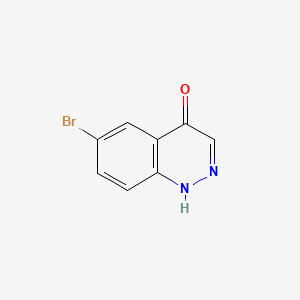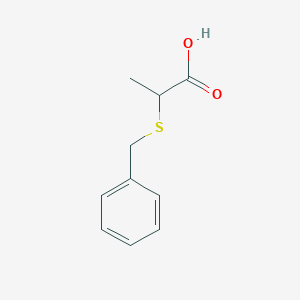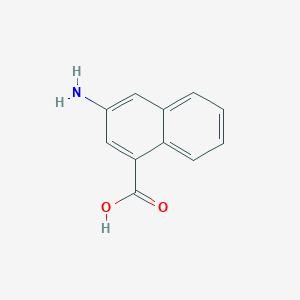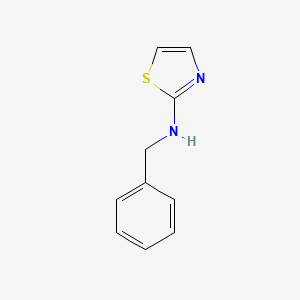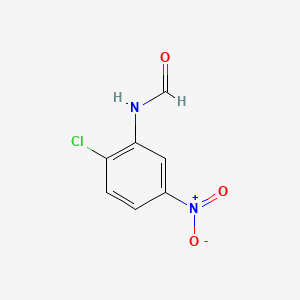
N-(2-chloro-5-nitrophenyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-chloro-5-nitrophenyl)formamide” is a chemical compound with the molecular formula C7H5ClN2O3 . Its molecular weight is 200.579 . The IUPAC Standard InChIKey for this compound is CRCYQFWNUVRVCO-UHFFFAOYSA-N .
Molecular Structure Analysis
The molecular structure of “N-(2-chloro-5-nitrophenyl)formamide” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure may provide more insights into the spatial arrangement of atoms and the shape of the molecule.Physical And Chemical Properties Analysis
“N-(2-chloro-5-nitrophenyl)formamide” is a powder at room temperature . More detailed physical and chemical properties were not found in the web search results.Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
N-(2-chloro-5-nitrophenyl)formamide and its derivatives have been explored in synthetic chemistry for the synthesis of various compounds. For instance, the synthesis of N-[2-[(4,6-dimethoxypyrimidin-2-yl)(hydroxy)methyl]phenyl]substituted formamide derivatives, starting from 2-(2-nitrophenyl)acetonitrile, has been reported. These derivatives were evaluated for their herbicidal activities, although they showed no significant activities at tested concentrations (Li Yuan-xiang, 2011). Another study demonstrated the use of gold nanoparticles on NiO to catalyze the one-pot N-formylation of amines with methanol and molecular oxygen, producing formamide derivatives with a selectivity of 90% (T. Ishida & M. Haruta, 2009).
Materials Science and Photoluminescence
In materials science, N-(2-chloro-5-nitrophenyl)formamide derivatives have been studied for their potential in photoluminescence. Functional π-extended fluorene derivatives containing nitro groups, among others, were synthesized. These compounds exhibited high fluorescence quantum yields, with the nitro-group-containing diphenylfluorene showing a quantum yield higher than previously reported for similar fluorophores. This compound also displayed a significant Stokes’ shift with green to orange emission, showcasing its potential in photoluminescent applications (Hidehiro Kotaka, G. Konishi, & K. Mizuno, 2010).
Chemical Sensing
Chemical sensing is another area where N-(2-chloro-5-nitrophenyl)formamide derivatives find applications. A study developed structurally simple N-nitrophenyl benzamide derivatives as chemosensors for cyanide in aqueous environments. These compounds exhibited high selectivity toward CN−, highlighting their practicality in monitoring cyanide concentrations in water samples (Yue Sun, Guofeng Wang, & W. Guo, 2009).
Safety And Hazards
The safety information available indicates that “N-(2-chloro-5-nitrophenyl)formamide” is potentially dangerous. It has been assigned the GHS pictograms GHS06, GHS08, and GHS09 . The hazard statements associated with this compound are H302, H311, H317, H341, H350, and H411 . Precautionary measures include P201, P202, P261, P264, P270, P272, P273, P280, P281, P301+P312, P302+P352, P308+P313, P312, P330, P333+P313, P361, P363, P391, P405, and P501 .
Propiedades
IUPAC Name |
N-(2-chloro-5-nitrophenyl)formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-6-2-1-5(10(12)13)3-7(6)9-4-11/h1-4H,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCYQFWNUVRVCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201908 |
Source


|
| Record name | Formamide, N-(2-chloro-5-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)formamide | |
CAS RN |
53666-48-1 |
Source


|
| Record name | Formamide, N-(2-chloro-5-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053666481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formamide, N-(2-chloro-5-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


